Malonic acid, tetradecyl-

Description

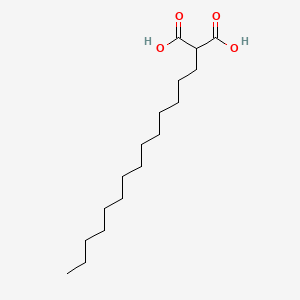

Structure

2D Structure

3D Structure

Properties

CAS No. |

4475-23-4 |

|---|---|

Molecular Formula |

C17H32O4 |

Molecular Weight |

300.4 g/mol |

IUPAC Name |

2-tetradecylpropanedioic acid |

InChI |

InChI=1S/C17H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16(18)19)17(20)21/h15H,2-14H2,1H3,(H,18,19)(H,20,21) |

InChI Key |

SMTKGALBDOEZCA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(=O)O)C(=O)O |

Origin of Product |

United States |

Reaction Mechanisms and Mechanistic Studies of Malonic Acid, Tetradecyl

Mechanistic Pathways of Decarboxylation in Substituted Malonic Acids

The decarboxylation of β-dicarboxylic acids like tetradecylmalonic acid is a classic organic reaction that proceeds through a characteristic mechanism to yield a monocarboxylic acid and carbon dioxide. jove.com This process is particularly facile for malonic acids and their substituted derivatives due to the presence of a second carboxyl group at the β-position. jove.comopenstax.org

The generally accepted mechanism involves a cyclic, six-membered transition state. jove.com In this concerted process, an internal electron redistribution occurs, leading to the cleavage of a carbon-carbon bond and the formation of an enol intermediate with the simultaneous release of CO2 gas. jove.com This enol then rapidly tautomerizes to the more stable carboxylic acid. jove.com For tetradecylmalonic acid, this process would result in the formation of hexadecanoic acid.

Influence of Substituents on Decarboxylation Kinetics

The rate of decarboxylation in substituted malonic acids is significantly influenced by the nature of the substituents on the α-carbon. Both electron-donating and electron-withdrawing groups can affect the stability of the transition state and, consequently, the reaction kinetics.

Furthermore, the polarity of the solvent has been shown to affect the rate of decarboxylation, with more polar solvents sometimes leading to faster reactions. beilstein-journals.org The choice of solvent can influence the stability of the charged intermediates or transition states involved in the decarboxylation process.

Table 1: Factors Influencing Decarboxylation of Substituted Malonic Acids

| Factor | Influence on Reaction Rate | Mechanistic Rationale |

|---|---|---|

| α-Substituent | Can be accelerated by both electron-withdrawing and electron-releasing groups. cdnsciencepub.com | Electron-withdrawing groups can stabilize the developing negative charge, while some electron-donating groups may also stabilize the transition state through other effects. oup.comnih.gov |

| Solvent Polarity | Generally faster in more polar solvents. beilstein-journals.org | Polar solvents can better solvate and stabilize the charged transition state. beilstein-journals.org |

| Temperature | Rate increases with temperature. | Provides the necessary activation energy for the C-C bond cleavage. jove.com |

Microwave-Assisted Decarboxylation Mechanisms

Microwave irradiation has emerged as a powerful tool to accelerate the decarboxylation of malonic acid derivatives, often under solvent-free and catalyst-free conditions. oalib.comscirp.org This method offers significant advantages in terms of reaction time, yield, and environmental friendliness. oalib.com

The mechanism of microwave-assisted decarboxylation is believed to be similar to the thermal process, involving the formation of a cyclic transition state. scirp.org However, the rapid and efficient heating provided by microwaves significantly enhances the reaction rate. scispace.com The direct interaction of microwaves with the polar carboxyl groups can lead to localized superheating, facilitating the attainment of the activation energy required for decarboxylation. scispace.com Studies have shown that a range of disubstituted malonic acids can be effectively decarboxylated in minutes using this technique, yielding the corresponding carboxylic acids in high purity. oalib.comscirp.org

Enolate Chemistry and Carbon-Carbon Bond Forming Reactions

The active methylene (B1212753) group (the carbon atom situated between the two carboxyl groups) in malonic acid and its derivatives is a key feature that enables a variety of important carbon-carbon bond-forming reactions. The protons on this carbon are relatively acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups, making the formation of a stable enolate ion possible. openstax.orgbrainkart.com

Alkylation of Malonate Enolates

The formation of an enolate ion from a malonic ester, such as diethyl tetradecylmalonate, is a crucial first step in alkylation reactions. brainkart.comchemistry.coach This is typically achieved by treatment with a suitable base, such as sodium ethoxide. openstax.org The resulting enolate is a potent nucleophile that can readily react with alkyl halides in an SN2 reaction. openstax.orgchemistry.coach

This alkylation process is a cornerstone of the malonic ester synthesis, a versatile method for preparing carboxylic acids. jove.compressbooks.pub While tetradecylmalonic acid itself already possesses a long alkyl chain, the principles of enolate alkylation would apply to its corresponding esters. Further alkylation of a mono-substituted malonic ester is possible, leading to a dialkylated product. pressbooks.pub The reaction is subject to the typical constraints of SN2 reactions, favoring primary alkyl halides to avoid competing elimination reactions. openstax.orgchemistry.coach

Condensation Reactions Involving Active Methylene Groups

The active methylene group of malonic acid and its esters can participate in various condensation reactions, most notably the Knoevenagel condensation. wikipedia.orgpurechemistry.org This reaction involves the condensation of a compound with an active methylene group with an aldehyde or ketone, catalyzed by a weak base. wikipedia.orgnumberanalytics.com

The mechanism begins with the deprotonation of the active methylene compound by the base to form a carbanion (enolate). purechemistry.orgnumberanalytics.com This nucleophilic carbanion then attacks the carbonyl carbon of the aldehyde or ketone. purechemistry.orgnumberanalytics.com The resulting aldol-type adduct subsequently undergoes dehydration to yield an α,β-unsaturated product. wikipedia.org In the case of using malonic acid itself, the initial condensation product can undergo decarboxylation, particularly under certain conditions as seen in the Doebner modification of the Knoevenagel condensation. wikipedia.orgfhsu.edu The tetradecyl group in tetradecylmalonic acid would be retained in the final product, influencing its physical and chemical properties.

Hydrolysis and Saponification Mechanisms of Malonic Esters

The ester derivatives of tetradecylmalonic acid, such as diethyl tetradecylmalonate, can be converted back to the parent dicarboxylic acid through hydrolysis. This can be achieved under either acidic or basic conditions.

Under acidic conditions, the hydrolysis of a malonic ester is typically catalyzed by a strong acid. google.com The mechanism involves the protonation of one of the carbonyl oxygens, which activates the carbonyl group towards nucleophilic attack by water.

Basic hydrolysis, also known as saponification, is a more common and often more efficient method for cleaving ester bonds. wikipedia.orgmasterorganicchemistry.comebsco.com This process is effectively irreversible under basic conditions. masterorganicchemistry.com

The mechanism of saponification involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. ebsco.com This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the alkoxide as a leaving group and forming the carboxylic acid. In the basic reaction medium, the carboxylic acid is immediately deprotonated to form the carboxylate salt. masterorganicchemistry.com Subsequent acidification is required to obtain the free dicarboxylic acid. jove.com For a long-chain substituted malonic ester, the saponification would yield the corresponding dicarboxylate salt. Studies have explored efficient protocols for the hydrolysis of dialkyl malonates, including those with long aliphatic chains. amelica.org The selective monohydrolysis of dialkyl malonates has also been investigated, with selectivity often increasing with the hydrophobicity of the substituents. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Tetradecylmalonic acid |

| Diethyl tetradecylmalonate |

| Hexadecanoic acid |

| Ethylmalonic acid |

| Dimethylmalonic acid |

| Diethyl malonate |

| Sodium ethoxide |

| Carbon dioxide |

| Water |

| Hydroxide ion |

Coordination Chemistry and Ligand Interaction Mechanisms with Metal Ions

The coordination chemistry of tetradecylmalonic acid is fundamentally dictated by the behavior of its two carboxyl groups, which can act as Lewis bases, and the significant steric and hydrophobic influence of its long tetradecyl- alkyl chain. When deprotonated, the resulting tetradecylmalonate dianion is a versatile ligand capable of forming stable complexes with a wide range of metal ions.

The primary mode of interaction involves the two carboxylate groups chelating a single metal ion to form a stable six-membered ring. This bidentate chelation is a common and favored coordination mode for malonate and its derivatives. researchgate.netacs.orgnih.govresearchgate.netwisdomlib.org The interaction is a classic Lewis acid-base reaction where the electron-rich oxygen atoms of the carboxylate groups donate electron pairs to the empty orbitals of the metal ion (the Lewis acid).

However, other coordination modes are possible. The tetradecylmalonate ligand can also act as a bridging ligand, where each carboxylate group coordinates to a different metal center. This can lead to the formation of one-dimensional, two-dimensional, or even three-dimensional coordination polymers. researchgate.netacs.org The specific architecture that forms is dependent on several factors, including the coordination preference of the metal ion, the reaction solvent, and temperature. nih.gov

A defining feature of tetradecylmalonic acid as a ligand is the pronounced steric hindrance exerted by the 14-carbon chain. mdpi.comlibretexts.org This bulky, nonpolar group can influence the geometry of the resulting metal complex, potentially preventing the formation of higher-order polymeric structures that might be observed with unsubstituted malonic acid. mdpi.comrsc.org Furthermore, the hydrophobic nature of the tetradecyl- chain significantly alters the solubility of the metal complexes, rendering them more soluble in non-polar organic solvents and less soluble in aqueous media. This property is critical for applications such as solvent extraction of metal ions. researchgate.net

The stability and geometry of the formed complexes depend on the specific metal ion, including its size, charge, and electronic configuration. libretexts.org Hard metal ions (e.g., Fe³⁺, Al³⁺) will form strong bonds with the hard oxygen donor atoms of the carboxylate groups.

Table 1: Hypothetical Coordination Properties of Tetradecylmalonate with Various Metal Ions

This interactive table provides a summary of plausible coordination behaviors for tetradecylmalonate with selected divalent and trivalent metal ions, based on established principles of coordination chemistry.

| Metal Ion | Plausible Coordination Number | Likely Geometry | Hypothetical Log K (Stability Constant) | Notes |

| Cu(II) | 4 or 6 | Square Planar or Distorted Octahedral | 5.8 | The Jahn-Teller effect often leads to distorted geometries. The complex is expected to be soluble in moderately polar organic solvents. |

| Fe(III) | 6 | Octahedral | 8.5 | Forms a very stable, often reddish-brown complex due to the strong interaction between the hard Fe³⁺ acid and hard oxygen base. |

| Zn(II) | 4 | Tetrahedral | 4.9 | As a d¹⁰ ion, it is flexible in its coordination geometry. The complex is typically colorless. |

| Ni(II) | 6 | Octahedral | 5.2 | Typically forms green-colored octahedral complexes. The long alkyl chain may favor the formation of discrete mononuclear complexes over polymers. mdpi.com |

| Cd(II) | 4 or 6 | Tetrahedral or Octahedral | 4.5 | Being a larger ion, it can accommodate various coordination numbers. The steric bulk of the ligand is a significant factor. libretexts.org |

Kinetic Studies and Reaction Rate Determination for Malonic Acid Derivatives

Kinetic studies are essential for understanding the mechanisms and rates of reactions involving derivatives of tetradecylmalonic acid, such as its esters or acyl halides. These studies quantify how factors like concentration, temperature, and catalysts influence the speed of a reaction. davidson.edu

The rate of a chemical reaction is expressed by a rate law, which is an experimentally determined equation. solubilityofthings.com For a hypothetical reaction involving a derivative of tetradecylmalonic acid, such as the hydrolysis of tetradecylmalonyl dichloride, the rate law would take the general form:

Rate = k [Tetradecylmalonyl dichloride]ˣ [H₂O]ʸ

Here, 'k' is the rate constant, and 'x' and 'y' are the reaction orders with respect to each reactant. These orders must be found experimentally and cannot be deduced from the stoichiometry of the reaction. libretexts.org

The method of initial rates is a common experimental approach to determine the reaction orders (x and y) and the rate constant (k). davidson.eduunizin.org This method involves running a series of experiments where the initial concentration of one reactant is varied while the others are held constant. libretexts.org By observing the effect of this change on the initial reaction rate, the order of the reaction with respect to that specific reactant can be determined. solubilityofthings.comyoutube.com

For a derivative like tetradecylmalonyl dichloride, the reaction rate could be monitored by various techniques:

Titration: Periodically taking samples and titrating the HCl produced during hydrolysis.

Spectroscopy: If a reactant or product absorbs light at a specific wavelength, its concentration can be monitored over time using a spectrophotometer.

Conductivity: The production of ionic species (H⁺ and Cl⁻) during hydrolysis would lead to an increase in the electrical conductivity of the solution, which can be measured over time.

The long tetradecyl- chain is expected to have a significant impact on the reaction kinetics. The steric bulk can hinder the approach of a nucleophile to the carbonyl carbon, potentially slowing the reaction rate compared to a less hindered acyl chloride. mdpi.comnih.gov Additionally, the hydrophobic nature of the chain may necessitate the use of co-solvents or phase-transfer catalysts to ensure the reactants are in the same phase, which can complicate the kinetic analysis. rsc.orguu.nlnih.gov The hydrolysis mechanism itself, whether it proceeds through a bimolecular addition-elimination pathway or a unimolecular Sₙ1-type pathway, can also be influenced by the electronic and steric properties of the substrate. researchgate.netmasterorganicchemistry.com

Table 2: Hypothetical Initial Rate Data for the Hydrolysis of Tetradecylmalonyl Dichloride at 25°C

This interactive table presents hypothetical data from a kinetic experiment designed to determine the rate law for the hydrolysis of a tetradecylmalonic acid derivative using the method of initial rates.

| Experiment | Initial [Tetradecylmalonyl dichloride] (mol/L) | Initial [H₂O] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.10 | 0.20 | 5.7 x 10⁻⁴ |

| 2 | 0.20 | 0.20 | 1.14 x 10⁻³ |

| 3 | 0.10 | 0.40 | 5.7 x 10⁻⁴ |

From this data, comparing experiments 1 and 2 shows that doubling the concentration of tetradecylmalonyl dichloride while keeping water constant doubles the rate, indicating the reaction is first order with respect to tetradecylmalonyl dichloride (x=1). Comparing experiments 1 and 3 shows that doubling the concentration of water while keeping the acyl chloride constant has no effect on the rate, indicating the reaction is zero order with respect to water (y=0). Therefore, the hypothetical rate law is: Rate = k[Tetradecylmalonyl dichloride]¹.

Advanced Spectroscopic and Analytical Characterization Methodologies for Malonic Acid, Tetradecyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. For tetradecylmalonic acid, a combination of ¹H NMR, ¹³C NMR, and 2D NMR techniques provides a complete picture of its structure.

Proton (¹H) NMR Spectroscopy

Proton NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. For tetradecylmalonic acid, the spectrum is characterized by several key signals. The acidic protons of the two carboxylic acid groups are expected to appear as a broad singlet far downfield, typically in the range of 10-13 ppm, due to their deshielded nature and rapid exchange with each other and any trace water. princeton.eduacdlabs.com

The single proton on the alpha-carbon (the carbon to which the tetradecyl chain and both carboxyl groups are attached) is a methine proton and is expected to resonate as a triplet. Its chemical shift would be influenced by the adjacent electron-withdrawing carboxyl groups. The protons of the long tetradecyl alkyl chain will appear in the upfield region of the spectrum. The terminal methyl group (CH₃) will produce a triplet, while the numerous methylene (B1212753) groups (CH₂) will create a large, complex multiplet. The methylene group adjacent to the methine carbon will be distinct from the others in the chain.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet |

| Methine (α-CH) | 3.4 - 3.6 | Triplet |

| Methylene (adjacent to α-CH) | 1.6 - 1.8 | Multiplet |

| Methylene Chain (-(CH₂)₁₂-) | 1.2 - 1.4 | Multiplet |

| Terminal Methyl (-CH₃) | 0.8 - 0.9 | Triplet |

Table 1: Predicted ¹H NMR Spectral Data for Tetradecylmalonic Acid. These predictions are based on established chemical shift ranges for similar functional groups. pdx.eduoregonstate.edulibretexts.org

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. For tetradecylmalonic acid, the carbonyl carbons of the two equivalent carboxylic acid groups are expected to appear significantly downfield, typically in the range of 170-180 ppm. princeton.edu The methine carbon (α-carbon) will also be downfield due to the attachment of the carboxyl groups. The carbons of the long alkyl chain will resonate in the upfield region, with the terminal methyl carbon being the most shielded.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl (-COOH) | 170 - 180 |

| Methine (α-C) | 50 - 60 |

| Alkyl Chain (-CH₂-) | 20 - 40 |

| Terminal Methyl (-CH₃) | ~14 |

Table 2: Predicted ¹³C NMR Spectral Data for Tetradecylmalonic Acid. These predictions are based on established chemical shift ranges. researchgate.nethmdb.ca

2D NMR Techniques for Connectivity and Conformation

To unambiguously assign the proton and carbon signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed. princeton.edunih.govmdpi.com

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would show correlations between adjacent protons. Key correlations would be observed between the α-methine proton and the protons of the adjacent methylene group in the tetradecyl chain, and sequentially along the alkyl chain.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal to its corresponding carbon signal, for instance, connecting the α-methine proton signal to the α-carbon signal.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of tetradecylmalonic acid is dominated by the characteristic absorptions of the carboxylic acid groups and the alkyl chain. rsc.orgorgchemboulder.com

A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. orgchemboulder.comresearchgate.net Superimposed on this broad band would be the sharp C-H stretching vibrations of the long alkyl chain, typically appearing between 2850 and 3000 cm⁻¹.

A strong, sharp absorption corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid will be present, typically in the range of 1690-1760 cm⁻¹. orgchemboulder.comlibretexts.org The presence of a long alkyl chain does not significantly alter the position of this band compared to shorter-chain dicarboxylic acids. The IR spectrum of the related diester, dimethyl 2-tetradecylmalonate, shows this carbonyl stretch at 1740 cm⁻¹. nih.gov Additionally, C-O stretching and O-H bending vibrations will be observed in the fingerprint region of the spectrum.

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |

| C-H Stretch (Alkyl) | 2850 - 3000 | Strong, Sharp |

| C=O Stretch (Carbonyl) | 1690 - 1760 | Strong, Sharp |

| C-O Stretch | 1210 - 1320 | Medium |

| O-H Bend | 910 - 950 | Medium, Broad |

Table 3: Characteristic Infrared Absorption Bands for Tetradecylmalonic Acid. orgchemboulder.comlibretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For tetradecylmalonic acid, analysis by techniques such as Ultra-High Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS) would yield a precise mass. The expected molecular formula is C₁₇H₃₂O₄.

Upon analysis, the primary fragmentation pathways for dicarboxylic acids typically involve the loss of water (H₂O) and carbon dioxide (CO₂). nih.govresearchgate.net The initial loss of a carboxyl group as CO₂ is a common fragmentation pattern for malonic acid derivatives. Further fragmentation of the long alkyl chain can also occur.

| Ion | Description |

| [M-H]⁻ | Deprotonated molecular ion |

| [M-H-H₂O]⁻ | Loss of water from the molecular ion |

| [M-H-CO₂]⁻ | Decarboxylation (loss of carbon dioxide) |

| [M-H-H₂O-CO₂]⁻ | Sequential loss of water and carbon dioxide |

Table 4: Expected Key Ions in the Negative Ion Mode Mass Spectrum of Tetradecylmalonic Acid. researchgate.netoup.comcam.ac.uk

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a premier analytical tool for the sensitive and selective quantification of tetradecylmalonic acid in complex matrices. This technique combines the separation power of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry. Measurement of dicarboxylic acids like tetradecylmalonic acid can be complicated by the presence of isomers or structurally similar compounds. nih.gov

For analysis, tetradecylmalonic acid is first separated from other components in a sample using an appropriate HPLC method, typically reversed-phase chromatography, given the compound's significant hydrophobic tetradecyl chain. Following chromatographic separation, the analyte is ionized, commonly using electrospray ionization (ESI) in negative ion mode, which is highly effective for acidic compounds.

The ionized molecule (precursor ion) is then selected in the first mass analyzer (Q1), fragmented through collision-induced dissociation (CID), and the resulting product ions are detected in the second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, as the transition from a specific precursor ion to a characteristic product ion is unique to the target analyte. sciex.com This high selectivity allows for accurate quantification even at very low concentrations, making LC-MS/MS an ideal method for detailed pharmacological or metabolic studies. sciex.comnih.gov

A typical LC-MS/MS method does not always require complete chromatographic separation of isomers; instead, quantitative measurement can sometimes be achieved using a deconvolution algorithm that mathematically resolves the signal corresponding to the target analyte from a combined signal. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for Tetradecylmalonic Acid Analysis This table presents hypothetical yet representative parameters for the analysis of tetradecylmalonic acid.

| Parameter | Value/Setting | Rationale |

|---|---|---|

| Chromatography | Reversed-Phase HPLC (C18 column) | Separates based on hydrophobicity; effective for the long tetradecyl chain. |

| Ionization Mode | Electrospray Ionization (ESI), Negative | Carboxylic acids readily deprotonate to form [M-H]⁻ ions, enabling sensitive detection. |

| Precursor Ion (Q1) | m/z 313.23 | Corresponds to the deprotonated molecular ion [M-H]⁻ of tetradecylmalonic acid (C₁₇H₃₂O₄). |

| Product Ions (Q3) | Transitions like loss of H₂O or CO₂ | Characteristic fragments used for specific identification and quantification in MRM mode. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. sciex.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique based on the absorption of ultraviolet or visible light, which induces electronic transitions within a molecule. uobabylon.edu.iqlongdom.org Its application in the direct characterization of tetradecylmalonic acid is limited but serves specific purposes.

The structure of tetradecylmalonic acid lacks significant chromophores that absorb in the typical UV-Vis range (200–800 nm). uobabylon.edu.iq The primary absorbing moieties are the carboxyl functional groups. These groups can undergo n→π* transitions, but these are typically low-intensity (forbidden) transitions that occur at short wavelengths, generally below 220 nm. Alkanes and saturated hydrocarbon chains only undergo σ→σ* transitions, which are very high-energy and occur at wavelengths below 150 nm, outside the range of standard UV-Vis spectrophotometers. uobabylon.edu.iq

Consequently, direct UV-Vis spectroscopy is not a primary method for identifying or quantifying tetradecylmalonic acid due to its weak absorption profile and potential interference from solvents at low wavelengths. However, it can be used as a detection method in HPLC analysis at these low wavelengths (e.g., 210 nm), although with limited sensitivity. core.ac.uk The main utility of UV-Vis spectroscopy in this context is often for quantitative analysis following the Beer-Lambert law, where a calibration curve of absorbance versus concentration is constructed. uobabylon.edu.iqsci-hub.se

Table 2: Predicted UV-Vis Spectral Characteristics of Tetradecylmalonic Acid

| Transition Type | Absorbing Group | Approximate λmax (nm) | Intensity | Comment |

|---|---|---|---|---|

| n→π | Carboxyl (C=O) | ~200-220 | Low (ε < 100) | Weak "forbidden" transition, often obscured by solvent cutoff. |

| σ→σ | C-C, C-H | < 150 | High | Occurs in the vacuum UV region, not accessible by standard instruments. uobabylon.edu.iq |

Chromatographic Techniques for Purification and Quantitative Analysis

Chromatographic techniques are indispensable for both the purification and the quantitative analysis of tetradecylmalonic acid, separating it from impurities, reactants, or other components in a mixture.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of organic acids. core.ac.uknih.gov For a molecule like tetradecylmalonic acid, which possesses both a long, nonpolar alkyl chain and polar carboxylic acid groups, different HPLC modes can be effectively employed.

Reversed-Phase (RP) Chromatography: This is the most common HPLC mode for compounds with significant hydrophobicity. In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). hplc.eu The retention of tetradecylmalonic acid is primarily governed by the hydrophobic interactions between its long tetradecyl chain and the stationary phase. To ensure the carboxylic acid groups are in a non-ionized state and produce sharp peaks, the mobile phase is typically acidified with agents like formic acid or trifluoroacetic acid. hplc.eu

Ion-Exclusion Chromatography (IEC): This technique is specifically suited for the analysis of organic acids. shodex.comdiduco.com IEC separates ionic compounds from non-ionic ones and can differentiate between various acids based on their pKa values. slideshare.net The stationary phase is a strong cation-exchange resin in the H⁺ form. Ionic species, like the carboxylate form of the acid, are repelled by the negatively charged sulfonate groups of the resin and elute quickly (ion exclusion). Neutral, protonated organic acids, however, can partition into the stationary phase, leading to their retention and separation. diduco.com The mobile phase is usually a dilute strong acid, such as sulfuric acid or phosphoric acid. shodex.com

Table 3: Comparison of HPLC Modes for Tetradecylmalonic Acid Analysis

| Parameter | Reversed-Phase Chromatography (RP-HPLC) | Ion-Exclusion Chromatography (IEC) |

|---|---|---|

| Stationary Phase | Nonpolar (e.g., C18-silica) | Strong cation-exchange resin (H⁺ form) |

| Mobile Phase | Polar (e.g., Acetonitrile/Water with acid) core.ac.uk | Aqueous dilute strong acid (e.g., H₂SO₄) shodex.com |

| Separation Principle | Hydrophobic interactions of the tetradecyl chain. hplc.eu | Donnan exclusion of anions and partitioning of the protonated acid. slideshare.net |

| Primary Application | Purity testing, quantification, separation from non-polar impurities. | Separation from other organic acids and inorganic ions. diduco.com |

The choice of detector is critical for successful HPLC analysis.

UV/Photodiode Array (PDA): As discussed, direct UV detection is possible at low wavelengths (~210 nm), but with low sensitivity. core.ac.uk A PDA detector offers the advantage of acquiring the entire UV spectrum for a peak, which can help in peak purity assessment but does not overcome the inherent low absorptivity of the analyte. nih.gov

Electroconductivity: This detector is highly effective when paired with ion-exclusion chromatography. diduco.com After the chromatographic column, a suppressor is used to reduce the high conductivity of the acidic mobile phase, allowing for the sensitive detection of the analyte ions against a low-conductivity background.

Mass Spectrometry (MS): Coupling HPLC with an MS detector (LC-MS) provides the highest degree of selectivity and sensitivity, along with structural information from the mass-to-charge ratio. thermofisher.com It is the preferred method for complex sample analysis and trace quantification. core.ac.uk

Universal Detectors: For compounds like tetradecylmalonic acid that lack a strong chromophore, universal detectors such as Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are excellent alternatives. thermofisher.comhplc.eu These detectors measure the analyte mass after nebulization and solvent evaporation, providing a response that is more uniform across different compounds compared to UV. hplc.eu

Table 4: Overview of HPLC Detection Methods for Tetradecylmalonic Acid

| Detector | Principle | Pros | Cons |

|---|---|---|---|

| UV/PDA | UV Absorbance uobabylon.edu.iq | Simple, robust, common. core.ac.uk | Low sensitivity for this compound; requires low λ (~210 nm). |

| Electroconductivity | Measures ionic conductivity | Sensitive for ionic species; ideal for IEC. diduco.com | Requires a suppressor system; only for ionic analytes. |

| Mass Spectrometry (MS) | Mass-to-charge ratio thermofisher.com | Highly sensitive and selective; provides structural data. nih.gov | Higher cost and complexity. hplc.eu |

| Charged Aerosol Detector (CAD) | Measures charge on aerosol particles hplc.eu | Universal; good sensitivity and wide dynamic range. hplc.eu | Requires non-volatile analytes and mobile phases. |

Reversed-Phase and Ion Exclusion Chromatography

X-ray Diffraction Techniques for Crystalline Structure Analysis

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. americanpharmaceuticalreview.com If tetradecylmalonic acid can be obtained in a crystalline form, XRD provides unparalleled structural information.

Single-Crystal X-ray Diffraction (SCXRD): This technique is the gold standard for structural elucidation. rsc.org By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, it is possible to determine the precise coordinates of every atom in the crystal lattice. This reveals exact bond lengths, bond angles, and torsion angles. For tetradecylmalonic acid, SCXRD would provide crucial information on the conformation of the long alkyl chain and, most importantly, the hydrogen-bonding network formed between the carboxylic acid groups of adjacent molecules. rsc.org

Powder X-ray Diffraction (PXRD): PXRD is used when suitable single crystals are not available or for the routine analysis of a bulk crystalline powder. rigaku.com The technique produces a one-dimensional diffraction pattern that serves as a unique "fingerprint" for a specific crystalline phase. americanpharmaceuticalreview.com It is invaluable for identifying polymorphs (different crystal structures of the same compound), assessing sample purity, and monitoring phase transformations during manufacturing or storage. americanpharmaceuticalreview.comua.pt

Table 5: Information Obtainable from X-ray Diffraction of Crystalline Tetradecylmalonic Acid This table presents the type of data that would be generated from a successful XRD analysis.

| Parameter | Technique | Significance for Tetradecylmalonic Acid |

|---|---|---|

| Crystal System & Space Group | SCXRD | Defines the fundamental symmetry of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | SCXRD | Provides the dimensions of the repeating unit of the crystal structure. |

| Atomic Coordinates (x, y, z) | SCXRD | Allows for the complete determination of the molecular structure. rsc.org |

| Intermolecular Interactions | SCXRD | Elucidates the hydrogen-bonding patterns between carboxylic acid groups. rsc.org |

| Diffraction Pattern (2θ vs. Intensity) | PXRD | Serves as a unique fingerprint for phase identification and purity analysis. americanpharmaceuticalreview.comrigaku.com |

Computational Chemistry and Molecular Modeling of Long Chain Malonic Acid Derivatives

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure, Molecular Dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of molecular behavior.

For tetradecylmalonic acid, MD simulations are invaluable for understanding:

Conformational Flexibility: The long, nonpolar tetradecyl chain has many rotatable bonds, leading to a vast number of possible conformations. MD simulations can explore this conformational landscape, revealing the most probable shapes the molecule adopts in different environments (e.g., in a vacuum, in water, or in a nonpolar solvent).

Intermolecular Interactions: MD can model how tetradecylmalonic acid molecules interact with each other and with solvent molecules. This is critical for understanding aggregation behavior, micelle formation (due to its amphiphilic nature), and its role in larger systems, such as its interaction with biological membranes. researchgate.net

Solvation Effects: Simulating how water or other solvent molecules arrange themselves around the polar dicarboxylic acid head and the nonpolar alkyl tail, and calculating the associated free energy of solvation.

Computational Studies of Reaction Pathways and Transition States

Understanding how a chemical reaction occurs requires mapping the potential energy surface that connects reactants to products. Computational chemistry is a powerful tool for elucidating reaction mechanisms, identifying intermediate structures, and calculating the energy barriers that control reaction rates.

For tetradecylmalonic acid, computational methods can be applied to study reactions such as:

Decarboxylation: Malonic acid and its derivatives are known to undergo decarboxylation (loss of CO2) upon heating. Computational studies can model this process, locate the transition state structure, and calculate the activation energy, providing insight into the reaction conditions required. Studies on the hydrodecarboxylation of malonic acid derivatives have utilized such approaches. semanticscholar.org

Esterification: The reaction of the carboxylic acid groups with an alcohol can be modeled to understand the reaction pathway and the role of catalysts.

Metal Complexation: Investigating how the dicarboxylic acid headgroup chelates to metal ions, which is relevant to its potential use in materials science or as a corrosion inhibitor. DFT calculations have been used to investigate the role of long-chain dicarboxylic acids in modifying the electronic structure of metal-organic frameworks (MOFs). mdpi.com

Table 2: Computational Analysis of a Generic Reaction Pathway

| Stage | Description | Computational Task |

|---|---|---|

| Reactant(s) | The starting material(s) of the reaction. | Geometry optimization and energy calculation. |

| Transition State (TS) | The highest energy point along the reaction coordinate. | TS search algorithm to locate the saddle point on the potential energy surface and calculate its energy and structure. |

| Intermediate(s) | A metastable species formed during the reaction. | Geometry optimization to find local minima on the potential energy surface. |

| Product(s) | The final material(s) of the reaction. | Geometry optimization and energy calculation. |

| Activation Energy (Ea) | The energy difference between the reactants and the transition state. | Calculated as E(TS) - E(Reactants). Determines the reaction rate. |

Machine Learning Integration in Computational Chemistry for Materials Design

The integration of machine learning (ML) and artificial intelligence (AI) with computational chemistry is a rapidly growing field that promises to accelerate scientific discovery. ML models can be trained on large datasets generated from quantum chemical calculations or experiments to predict molecular properties much faster than traditional simulation methods.

For long-chain malonic acid derivatives, ML can be applied to:

Property Prediction: An ML model can be trained to predict properties like solubility, melting point, or reactivity for a wide range of alkylmalonic acids based on their molecular structure, avoiding the need for costly and time-consuming calculations for every new variant.

Materials Discovery: By screening vast virtual libraries of molecules, ML can identify new long-chain malonic acid derivatives with desired properties for specific applications, such as new polymers or functional materials.

Reaction Optimization: ML models can predict the efficiency or outcome of a chemical reaction under different conditions (e.g., temperature, solvent, catalyst), guiding experimental efforts to optimize the synthesis of compounds like tetradecylmalonic acid. semanticscholar.org This approach can facilitate the prediction of reaction efficiency based on computationally generated descriptors of the underlying radical reactivity. semanticscholar.org

This synergy between fundamental computational methods and data-driven ML approaches is poised to revolutionize the design and discovery of new molecules and materials based on the versatile tetradecylmalonic acid scaffold.

Predictive Modeling of Spectroscopic Signatures

In the field of computational chemistry, the in silico prediction of spectroscopic data has become an invaluable tool for the structural elucidation and characterization of novel compounds. For long-chain malonic acid derivatives such as tetradecylmalonic acid, predictive modeling offers a powerful, non-experimental method to anticipate their spectroscopic signatures. This approach is particularly useful for confirming experimental results, identifying unknown substances, and understanding the relationship between molecular structure and spectral properties. The primary spectroscopic techniques for which predictions are computationally generated are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The prediction of these spectra typically relies on quantum mechanical methods, with Density Functional Theory (DFT) being one of the most widely employed approaches due to its balance of accuracy and computational cost. ivanmr.commdpi.com Methodologies like DFT, often combined with various basis sets (e.g., 6-31G*, 6-311++G(d,p)), are used to optimize the molecular geometry of the compound and then calculate the magnetic shielding tensors for NMR, the vibrational frequencies for IR, and the fragmentation patterns for MS. mdpi.comq-chem.com Machine learning algorithms, trained on vast databases of experimental spectra, have also emerged as powerful tools for rapid and accurate spectral prediction. mdpi.comcaspre.ca

Computational models can predict the ¹H and ¹³C NMR chemical shifts of tetradecylmalonic acid with a high degree of accuracy. The process begins with the generation of a 3D model of the molecule. The model's geometry is then optimized to find its lowest energy conformation. Using the optimized structure, the magnetic shielding for each nucleus is calculated. These shielding values are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). q-chem.comlibretexts.org

For tetradecylmalonic acid, the predicted ¹H NMR spectrum would show distinct signals for the protons of the long alkyl chain and those in proximity to the carboxylic acid groups. The methylene (B1212753) protons of the C14 chain are expected to appear as a large, complex multiplet in the typical alkane region (around 1.2-1.4 ppm). The protons on the carbon alpha to the two carboxyl groups (the malonic proton) would be significantly deshielded and appear further downfield. The acidic protons of the carboxyl groups are expected to produce a broad singlet at a very high chemical shift, though this signal's position can be highly dependent on the solvent and concentration.

The predicted ¹³C NMR spectrum would similarly differentiate the carbons of the alkyl chain from those of the malonic acid core. The carbons in the tetradecyl chain would have chemical shifts in the typical range for alkanes, while the methine carbon and the carboxyl carbons would be found at significantly higher chemical shifts due to the deshielding effect of the electronegative oxygen atoms.

Table 1: Predicted ¹H NMR Chemical Shifts for Tetradecylmalonic Acid

| Atom | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| COOH | 10.0 - 12.0 | broad s |

| CH(COOH)₂ | 3.5 - 3.7 | t |

| CH₂(α to CH(COOH)₂) | 1.9 - 2.1 | m |

| (CH₂)₁₁ | 1.2 - 1.4 | m |

| CH₃ | 0.8 - 0.9 | t |

Predicted in CDCl₃ solvent. Chemical shifts are relative to TMS.

Table 2: Predicted ¹³C NMR Chemical Shifts for Tetradecylmalonic Acid

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C OOH | 170 - 175 |

| C H(COOH)₂ | 50 - 55 |

| C H₂(α to CH(COOH)₂) | 30 - 35 |

| (C H₂)₁₁ | 22 - 32 |

| C H₃ | 14 |

Predicted in CDCl₃ solvent. Chemical shifts are relative to TMS.

The prediction of the IR spectrum for tetradecylmalonic acid involves calculating the vibrational frequencies of the molecule's chemical bonds. q-chem.com These frequencies correspond to the energy required to induce vibrations such as stretching, bending, and rocking. DFT calculations can model these vibrations and predict the wavenumbers (cm⁻¹) at which absorption bands will appear. rsc.org

For tetradecylmalonic acid, the most prominent predicted peaks would be characteristic of its functional groups. A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid dimers. nih.gov A sharp and intense peak corresponding to the C=O (carbonyl) stretch of the carboxylic acid would be predicted around 1700-1725 cm⁻¹. nih.govacs.org The spectrum would also feature multiple peaks in the 2850-2960 cm⁻¹ region, corresponding to the C-H stretching of the long tetradecyl chain.

Table 3: Predicted IR Absorption Frequencies for Tetradecylmalonic Acid

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (carboxylic acid dimer) | 2500 - 3300 | Strong, Broad |

| C-H stretch (alkyl chain) | 2850 - 2960 | Strong |

| C=O stretch (carboxylic acid) | 1700 - 1725 | Strong, Sharp |

| C-O stretch (carboxylic acid) | 1210 - 1320 | Medium |

Predictive modeling of the mass spectrum of tetradecylmalonic acid involves simulating its fragmentation upon ionization. neurips.cc Computational tools, often employing rule-based methods or machine learning algorithms trained on extensive mass spectral libraries, can predict the likely fragmentation pathways and the resulting mass-to-charge (m/z) ratios of the fragments. nih.govarxiv.org

For tetradecylmalonic acid, a common fragmentation pattern would involve the loss of a water molecule (H₂O) and a carboxyl group (COOH) or carbon dioxide (CO₂). The long alkyl chain is also susceptible to fragmentation, leading to a series of peaks separated by 14 Da (the mass of a CH₂ group). The molecular ion peak [M]⁺ would be predicted, although its intensity may be low depending on the ionization technique.

Table 4: Predicted Key Fragments in the Mass Spectrum of Tetradecylmalonic Acid

| Predicted Fragment | m/z Ratio | Description |

|---|---|---|

| [M]⁺ | 300.4 | Molecular Ion |

| [M-H₂O]⁺ | 282.4 | Loss of water |

| [M-COOH]⁺ | 255.4 | Loss of a carboxyl group |

| [M-CO₂]⁺ | 256.4 | Loss of carbon dioxide |

| C₁₄H₂₉⁺ | 197.4 | Tetradecyl cation |

Predictions are based on common fragmentation patterns for long-chain dicarboxylic acids.

Applications of Malonic Acid, Tetradecyl in Materials Science and Advanced Organic Synthesis

Advanced Organic Synthesis Reagents

Malonic acid, tetradecyl-, a derivative of malonic acid, serves as a versatile reagent in advanced organic synthesis, offering pathways to complex molecular architectures. Its unique structure, featuring a long alkyl chain, imparts specific solubility and reactivity properties that are advantageous in various synthetic transformations.

Precursors for Complex Organic Molecules

Malonic acid esters are fundamental building blocks in the synthesis of a wide array of complex organic molecules. The malonic ester synthesis is a classic method for converting alkyl halides into carboxylic acids with two additional carbon atoms. masterorganicchemistry.com This process involves the deprotonation of the α-carbon of a malonate ester, followed by alkylation with an alkyl halide and subsequent hydrolysis and decarboxylation to yield the desired carboxylic acid. masterorganicchemistry.com

In a similar vein, tetradecylmalonic acid and its esters can be employed as precursors. For instance, the synthesis of 1,1-cyclobutanedicarboxylic acid has been achieved through the condensation of ethyl malonate with trimethylene bromide, followed by hydrolysis. orgsyn.org This highlights the role of malonic acid derivatives in creating cyclic structures, which are prevalent in many biologically active molecules and natural products. The presence of the long tetradecyl chain in tetradecylmalonic acid can influence the reaction's stereochemistry and the physical properties of the resulting complex molecules.

Furthermore, malonic acid derivatives are instrumental in the Arndt-Eistert synthesis, a method for the one-carbon homologation of carboxylic acids. organic-chemistry.org This reaction proceeds through an α-diazoketone intermediate, which undergoes a Wolff rearrangement to form a ketene (B1206846) that can be trapped by various nucleophiles. organic-chemistry.org The use of tetradecylmalonic acid in such a sequence would lead to the formation of long-chain carboxylic acids and their derivatives, which are important components of lipids and other natural products.

Building Blocks in Multi-Step Synthesis

In the realm of multi-step synthesis, the strategic incorporation of building blocks is crucial for the efficient construction of target molecules. rsc.orglibretexts.org Tetradecylmalonic acid serves as a valuable C1 building block, particularly in the synthesis of molecules requiring long alkyl chains. diva-portal.org Its structure allows for the introduction of a carboxylic acid group along with a fourteen-carbon chain in a single step.

The utility of malonic acid derivatives as building blocks is well-documented. For example, dimethyl malonate is a precursor in the synthesis of barbituric acid and is used in the fragrance industry for the production of jasmonates. wikipedia.org Similarly, tetradecylmalonic acid can be envisioned as a starting material for the synthesis of various long-chain compounds with diverse functionalities.

Multi-step synthesis often involves the use of protecting groups to mask reactive functional groups while other parts of the molecule are being modified. youtube.com The carboxylic acid groups of tetradecylmalonic acid can be protected as esters, allowing the tetradecyl chain to be carried through a series of reactions before the carboxylic acid functionality is regenerated. This strategy is essential for the synthesis of complex natural products and pharmaceuticals. youtube.com

Reagents in Catalytic Systems

While tetradecylmalonic acid itself is not typically a catalyst, its derivatives can play a role in catalytic systems, particularly in acid-catalyzed reactions. wikipedia.org Carboxylic acids can act as Brønsted acids, donating a proton to accelerate reactions such as esterification and hydrolysis. wikipedia.org The long tetradecyl chain can influence the solubility and local environment of the catalytic species, potentially affecting the reaction rate and selectivity.

In some instances, the reaction product itself can act as a catalyst, a phenomenon known as autocatalysis. wikipedia.org For example, in the hydrolysis of an ester, the resulting carboxylic acid can catalyze further hydrolysis. wikipedia.org Therefore, in reactions involving tetradecylmalonic acid, the product could potentially influence the reaction kinetics.

Furthermore, metal complexes with carboxylate ligands are widely used as catalysts in a variety of organic transformations. While direct use of tetradecylmalonic acid as a ligand is less common, the principles of coordination chemistry suggest that it could be used to synthesize catalysts with specific properties. The long alkyl chain could, for instance, enhance the solubility of the catalyst in nonpolar solvents.

Polymer Science and Engineering

The unique bifunctional nature of tetradecylmalonic acid, combined with its long hydrophobic alkyl chain, makes it a valuable component in the field of polymer science and engineering. It can be utilized as both a monomer for creating novel polymers and as a cross-linking agent to modify the properties of existing polymer networks.

Monomers for Novel Performance Polymers

Tetradecylmalonic acid can serve as a monomer in the synthesis of polyesters and polyamides. nih.govmdpi.com The two carboxylic acid groups can react with diols or diamines through condensation polymerization to form polymers with the tetradecyl group as a pendant side chain. These long alkyl side chains can significantly influence the properties of the resulting polymer, such as its crystallinity, solubility, and thermal characteristics.

For example, research has shown that polyesters derived from long-chain dicarboxylic acids exhibit interesting thermal properties. The synthesis of poly(dodecyl 2-tetradecylmalonate) (PDTDM) resulted in a polymer with a good yield and favorable thermal properties. nih.gov This demonstrates the potential of using tetradecylmalonic acid to create bio-based polymers with desirable characteristics, offering an alternative to traditional petroleum-based plastics. nih.govrsc.org

The incorporation of such monomers can lead to polymers with tailored properties. The hydrophobic tetradecyl chains can induce self-assembly in solution or in the solid state, leading to the formation of structured materials. These materials could find applications in areas such as drug delivery, coatings, and specialty plastics.

Cross-linking Agents in Polymer Networks

Cross-linking is a critical process in polymer chemistry that involves the formation of chemical bonds between polymer chains, leading to the creation of a three-dimensional network. uni-wuppertal.desapub.org This process significantly alters the mechanical and thermal properties of the polymer, often transforming a liquid or thermoplastic material into a solid, thermosetting one. Tetradecylmalonic acid has been identified as a potential cross-linking agent in various polymer systems. epo.orggoogleapis.com

The two carboxylic acid groups of tetradecylmalonic acid can react with functional groups on polymer backbones, such as hydroxyl or amine groups, to form ester or amide cross-links. The long tetradecyl chain between the two reactive carboxylic acid groups can act as a flexible spacer within the polymer network. The length and flexibility of this cross-link can have a profound impact on the properties of the final material, influencing its elasticity, toughness, and swelling behavior.

For instance, in the context of hydrogels, which are cross-linked polymer networks that can absorb large amounts of water, the nature of the cross-linking agent is crucial. sapub.org While common cross-linkers like glutaraldehyde (B144438) are effective, there is a growing interest in using alternative, potentially bio-based molecules. nih.gov The use of dicarboxylic acids like tetradecylmalonic acid as cross-linking agents could offer a way to tune the properties of hydrogels and other cross-linked polymer systems for specific applications, such as in thermal recording materials or biomedical devices. epo.orggoogleapis.com

Development of Sustainable and Bio-based Polymeric Materials

A significant application of tetradecylmalonic acid derivatives lies in the synthesis of sustainable and bio-based polymers. Researchers have successfully utilized dimethyl 2-tetradecylmalonate, derived from renewable resources like palm palmitic acid, to produce biodegradable polyesters. researchgate.netsemanticscholar.org This process represents a move away from petroleum-based feedstocks, addressing the growing demand for environmentally friendly plastics. researchgate.netnih.govpollen.am

The synthesis pathway involves converting methyl palmitate into dimethyl 2-tetradecylmalonate (DMTDM). semanticscholar.org This monomer is then polymerized with diols of varying chain lengths, such as 1,6-hexanediol (B165255) or 1,12-dodecanediol, using a catalyst like titanium (IV) isopropoxide. researchgate.netsemanticscholar.orgresearchgate.net The resulting polyesters are bio-based and exhibit properties that make them suitable for applications such as internal plasticizers in the bioplastic industry. researchgate.netresearchgate.net

One study demonstrated the synthesis of two polyesters, poly(hexyl 2-tetradecylmalonate) (PHTDM) and poly(dodecyl 2-tetradecylmalonate) (PDTDM). researchgate.netsemanticscholar.org The research highlighted that increasing the chain length of the diol component improved the thermal properties of the resulting polyester (B1180765). researchgate.netresearchgate.net

| Polymer | Diol Used | Glass Transition Temperature (Tg) | Melting Point (Tm) | Molecular Weight (Da) | Polydispersity Index (PDI) | Reference |

|---|---|---|---|---|---|---|

| Poly(hexyl 2-tetradecylmalonate) (PHTDM) | 1,6-hexanediol | - | 22 °C | - | - | researchgate.net |

| Poly(dodecyl 2-tetradecylmalonate) (PDTDM) | 1,12-dodecanediol | 13 °C | 51 °C | 12508 | 1.4 | researchgate.netsemanticscholar.orgresearchgate.net |

Synthesis of Functionalized Polymers (e.g., Polythiophenes with Malonic Acid Moieties)

The malonic acid moiety is a valuable functional group for modifying conjugated polymers like polythiophenes. While direct polymerization of tetradecylmalonic acid with thiophene (B33073) is not extensively documented, the synthesis of polythiophenes bearing malonic acid groups is well-established and provides a framework for this application. These functionalized polymers are of interest for their electronic and optical properties, which can be tuned by the side-chain chemistry. researchgate.netnsf.govacs.org

For instance, poly(2-thiophen-3-yl-malonic acid) has been synthesized and characterized. researchgate.netacs.org This polymer is created through the alkaline hydrolysis of its dimethyl ester precursor, which is obtained via chemical oxidative coupling polymerization. researchgate.net The presence of two carboxylic acid groups per repeating unit makes the polymer soluble in aqueous base solutions, a property dependent on the pH. researchgate.netacs.org Such solubility is a significant advantage for the processability of polythiophenes. researchgate.net

The incorporation of a long alkyl chain like tetradecyl onto the malonic acid side group would be expected to further influence the polymer's properties. The hydrophobic tetradecyl chain could enhance solubility in non-polar organic solvents and influence the self-assembly and morphology of the polymer films, which are critical factors for applications in organic electronics.

| Property | Value/Description | Reference |

|---|---|---|

| Solubility | Completely soluble in aqueous base solution. | researchgate.netacs.org |

| Thermal Stability | Decomposition temperature above 215 °C. | acs.org |

| Electrical Conductivity | 10−5 S/cm (characteristic of a semiconductor). | acs.org |

| Conformation | Inter-ring dihedral angles depend on the pH (ionization degree). | researchgate.netacs.org |

Specialty Chemicals and Functional Materials

Beyond polymerization, tetradecylmalonic acid and its derivatives are key precursors in the synthesis of specialty chemicals and functional materials designed for specific, high-performance applications.

Role in the Development of New Materials with Tailored Properties

The structure of tetradecylmalonic acid allows for the precise tailoring of material properties. As seen in the synthesis of bio-based polyesters, modifying the co-monomer (the diol) used in polymerization with dimethyl 2-tetradecylmalonate directly impacts the thermal characteristics of the final material. researchgate.netresearchgate.net The polyester PHTDM has a melting point of 22 °C, while PDTDM, with a longer diol chain, has a significantly higher melting point of 51 °C and a glass transition temperature of 13 °C. researchgate.net This demonstrates a clear strategy for tuning material properties to fit specific application requirements.

Another example is the synthesis of novel cationic dicephalic surfactants. acs.org The process starts with dimethyl 2-tetradecylmalonate, which undergoes a series of chemical transformations to yield 2-tetradecyl-N,N,N,N′,N′,N′-hexamethylpropan-1,3-ammonium dibromide. acs.org These surfactants possess a unique structure with two hydrophilic headgroups attached to a single hydrophobic tail. This molecular architecture leads to specific adsorption behaviors at interfaces, making them valuable as specialty chemicals in areas like formulation science and materials engineering where surface properties are critical. acs.org The synthesis yields for the intermediates and final products are reported to be high, indicating an efficient pathway to these tailored molecules. acs.org

Future Research Directions and Emerging Areas in Long Chain Malonic Acid Chemistry

Exploration of Novel Sustainable Synthesis Routes and Process Intensification

The chemical industry's shift towards sustainability has put a spotlight on green manufacturing processes for specialty chemicals like tetradecylmalonic acid. rsc.org Traditional synthesis methods often rely on petroleum-based feedstocks and harsh reaction conditions. chemicalbook.com Future research will prioritize the development of eco-friendly alternatives that minimize environmental impact and utilize renewable resources.

A key area of exploration is the use of bio-based feedstocks. The U.S. Department of Energy has identified malonic acid as a top value-added chemical that can be produced from biomass. Significant progress has been made in producing malonic acid through the fermentation of renewable materials like glucose. chemicalbook.commdpi.comresearchgate.net Researchers have designed and constructed novel artificial metabolic pathways in microbes to convert sugars into malonic acid. chemicalbook.comnih.gov A primary future goal will be to adapt these biotechnological platforms for the synthesis of long-chain derivatives. This could involve engineering microbes to utilize fatty acids or other bio-based long-chain molecules as starting materials, effectively integrating oleochemical feedstocks into the synthesis. kit.edu

Process intensification represents another critical research frontier. csic.es Techniques such as microwave-assisted synthesis and continuous flow reactions are being explored to enhance reaction rates, improve yields, and reduce energy consumption. ijrpr.com For instance, sustainable oxidation procedures using gaseous nitrogen dioxide have been developed for converting long-chain alcohols into fatty acids, offering a waste-free process that could be adapted for malonic acid precursors. nih.gov The development of robust and recyclable catalysts is also essential for creating economically viable and environmentally benign production cycles.

| Parameter | Traditional Synthesis | Future Sustainable Synthesis |

|---|---|---|

| Feedstock | Petroleum-derived (e.g., chloroacetic acid, diethyl malonate) | Bio-based (e.g., glucose, plant oils, fatty acids) mdpi.comkit.edu |

| Process | Multi-step chemical synthesis, often with harsh reagents google.com | Fermentation, biocatalysis, green catalytic oxidation nih.govnih.gov |

| Byproducts | Potentially toxic waste (e.g., sodium cyanide) chemicalbook.com | Benign byproducts (e.g., water, biomass) nih.gov |

| Efficiency | Variable yields, energy-intensive | High efficiency, reduced energy via process intensification csic.es |

Development of Highly Stereoselective Synthetic Methodologies

The synthesis of molecules with specific three-dimensional arrangements (stereoisomers) is crucial for applications in pharmaceuticals and advanced materials. For long-chain malonic acids, controlling the stereochemistry at the alpha-carbon opens up possibilities for creating novel chiral building blocks. Future research will heavily focus on developing highly stereoselective synthetic methods.

Biocatalysis stands out as a powerful tool for achieving high stereoselectivity under mild conditions. rsc.org Researchers have successfully coupled engineered enzymes, such as carboxymethylproline synthases (CMPSs) and malonyl-CoA synthetase MatB, to perform stereoselective syntheses. rsc.org These enzyme-catalyzed reactions can convert achiral, alkyl-substituted malonic acids into complex N-heterocycles with high precision. rsc.org The future direction involves expanding the toolkit of engineered enzymes to:

Accommodate a wider range of long-chain alkylmalonyl-CoA derivatives, including tetradecylmalonyl-CoA.

Catalyze a broader scope of stereoselective transformations.

Be integrated into cell-based systems for the efficient production of functionalized heterocycles. rsc.org

Beyond biocatalysis, asymmetric catalysis using chiral metal complexes or organocatalysts will continue to be an important area of investigation for achieving stereocontrol in the synthesis of tetradecylmalonic acid derivatives.

Integration of Advanced Computational Techniques for Rational Design

Advanced computational chemistry is revolutionizing how chemical processes are developed. bohrium.com Instead of relying on time-consuming trial-and-error experiments, researchers can use computational models to predict molecular properties, simulate reaction outcomes, and design novel catalysts and pathways from the ground up.

For long-chain malonic acids, computational techniques like Density Functional Theory (DFT) can be employed to study various aspects of their chemistry. osti.govosti.gov While initial studies have focused on the tautomerization and decomposition of malonic acid itself, these methods are directly applicable to more complex derivatives like tetradecylmalonic acid. osti.govresearchgate.net Future research will leverage these tools for the rational design of new synthetic routes and materials. osti.gov For example, computational modeling can help in understanding the binding of a tetradecylmalonic acid substrate to an enzyme's active site, facilitating the rational engineering of that enzyme for improved activity or selectivity. rsc.org It can also predict how the long alkyl chain influences reaction mechanisms, such as decarboxylation, guiding the choice of optimal reaction conditions. masterorganicchemistry.com

| Computational Method | Application Area | Research Goal |

|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanism Analysis | Elucidate transition states and energy barriers for reactions like decarboxylation and esterification. researchgate.net |

| Molecular Docking | Enzyme Engineering | Predict binding modes of substrates to design biocatalysts for stereoselective synthesis. rsc.org |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Catalyst Design | Model catalyst-substrate interactions to develop more efficient and selective catalysts. |

| Molecular Dynamics (MD) | Polymer Property Prediction | Simulate the conformational behavior of polymers derived from tetradecylmalonic acid to predict material properties. |

Investigation of Underexplored Reaction Pathways and Mechanisms

While the fundamental reactivity of the malonic acid core is well-established (e.g., Knoevenagel condensation, malonic ester synthesis, decarboxylation), the influence of a long alkyl substituent like a tetradecyl group on these pathways is not fully understood. masterorganicchemistry.combritannica.com Future research will delve into these nuances and explore new reaction possibilities.

An important area of investigation is how the steric bulk and electronic properties of the tetradecyl chain affect reaction kinetics and product distributions. For instance, the chain may hinder access to the reactive methylene (B1212753) group or influence the stability of reaction intermediates. masterorganicchemistry.com Systematic studies are needed to map these structure-reactivity relationships.

Furthermore, the presence of the long aliphatic chain opens up possibilities for novel intramolecular reactions or specific intermolecular interactions that are not observed with short-chain analogs. The exploration of catalytic systems that can selectively functionalize the alkyl chain while leaving the dicarboxylic acid moiety intact is another promising avenue. Investigating the deoxygenation pathways of long-chain dicarboxylic acids is also crucial for their potential conversion into biofuels and other valuable hydrocarbons. rsc.orgnih.gov Understanding these complex reaction networks is essential for designing efficient catalytic processes. rsc.orgrsc.org

Expansion of Applications in Bio-based Materials and High-Performance Polymers

Tetradecylmalonic acid and its derivatives are attractive building blocks for creating novel polymers with tailored properties. The combination of a reactive dicarboxylic acid head and a long hydrophobic tail makes them ideal monomers for synthesizing bio-based and high-performance polymers.

Research has already demonstrated the synthesis of polyesters, such as poly(dodecyl 2-tetradecylmalonate) (PDTDM), from tetradecylmalonic acid derivatives. researchgate.net These materials show promise for applications in the plastics industry. Future work will focus on expanding the range of polymers to include copolyesters, polyamides, and polyurethanes. The incorporation of the tetradecylmalonyl unit is expected to impart specific properties to the resulting polymers, such as:

Increased hydrophobicity: Useful for creating water-resistant coatings and materials.

Enhanced flexibility and plasticity: The long alkyl chain can act as an internal plasticizer, making polymers less brittle. researchgate.net

Improved biodegradability: The ester linkages are susceptible to hydrolysis, and the bio-based nature of the monomer can contribute to more environmentally friendly materials. researchgate.net

Thermal stability: The long chain can influence polymer packing and crystallinity, affecting thermal properties. researchgate.net

These materials could find use in a variety of sectors, from biodegradable packaging to high-performance plastics for automotive or aerospace applications where durability and specific mechanical properties are required. transparencymarketresearch.comnih.govspecialchem.comvictrex.com Additionally, tetradecylmalonic acid can be used as a cross-linking agent to modify the properties of natural polymers like starch or collagen, creating novel biomaterials for medical or industrial use. researchgate.net

| Application Area | Polymer Type | Property Imparted by Tetradecylmalonyl Unit | Potential Product |

|---|---|---|---|

| Bio-based Packaging | Polyesters, Copolyesters researchgate.net | Flexibility, Biodegradability, Water Resistance transparencymarketresearch.com | Biodegradable films and containers |

| High-Performance Plastics | Polyamides, Polyurethanes | Thermal Stability, Mechanical Strength, Durability victrex.com | Engineered components, specialty coatings |

| Biomaterials | Cross-linked polysaccharides/proteins researchgate.net | Modified Mechanical Properties, Hydrophobicity | Scaffolds for tissue engineering, drug delivery systems |

| Adhesives & Sealants | Specialty Polyesters | Adhesion, Flexibility | Surgical adhesives, industrial sealants |

Q & A

Q. What is the biochemical role of malonic acid derivatives in fatty acid biosynthesis?

Malonic acid derivatives, such as malonyl-CoA, serve as two-carbon building blocks in fatty acid biosynthesis. The enzyme acetyl-CoA carboxylase catalyzes the conversion of acetyl-CoA to malonyl-CoA, which undergoes sequential elongation via fatty acid synthase . Methodologically, isotopic labeling (e.g., ¹³C-malonate) can track carbon incorporation into fatty acids, while enzymatic assays (e.g., spectrophotometric NADPH depletion) quantify reaction kinetics .

Q. How can malonic acid esters be synthesized for use in organic reactions?

Malonic esters (e.g., diethyl malonate) are synthesized via esterification of malonic acid with alcohols using acid catalysts (e.g., H₂SO₄) or via transesterification. For advanced applications, malonyl chloride (derived from malonic acid and SOCl₂/PCl₃) reacts with alcohols to form esters under anhydrous conditions . Purity is validated through NMR (¹H/¹³C) and FT-IR spectroscopy to confirm ester bond formation .

Q. What analytical methods are suitable for quantifying malonic acid and its derivatives in biological samples?

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are preferred for sensitivity and specificity. LC-MS with reverse-phase columns (C18) and negative-ion mode detects malonic acid at low concentrations (LOD ~0.1 µM) in plasma . GC-MS requires derivatization (e.g., silylation with BSTFA) to enhance volatility .

Advanced Research Questions

Q. How do metabolic pathways differ between malonic acid esters and their monoamide derivatives?

Malonic esters undergo hydrolysis via esterases to release malonic acid, while monoamides are metabolized through cytochrome P450-mediated oxidation or conjugation with glucuronic acid. Comparative studies using radiolabeled tracers (³H/¹⁴C) in hepatic microsomal assays reveal distinct metabolite profiles. For example, diethyl malonate yields ethanol and malonic acid, whereas malonic acid monoamides produce hydroxylated intermediates .

Q. How can molecular dynamics simulations resolve contradictions in malonic acid aggregation behavior compared to experimental data?

Simulations suggest malonic acid forms large spherical aggregates in aerosols, contrasting with oxalic acid’s polydisperse clusters. Experimental validation via vibrational sum frequency spectroscopy (VSFS) confirms malonic acid’s surface activity at air/water interfaces, with protonated species dominating adsorption. Researchers should cross-validate simulations with surface tension measurements and VSFS polarization data to reconcile discrepancies .

Q. What methodological advancements enable chemoselective monodecarboxylative functionalization of malonic acid derivatives?

Radical decarboxylation using 1,1′-carbonyldiimidazole (CDI) activates malonic acid for selective C–C bond formation. In situ masking of one carboxyl group with tert-butyl esters allows radical intermediates to react with alkenes/alkynes via photoredox catalysis (e.g., Ru(bpy)₃²⁺). Reaction optimization involves screening solvents (DMF vs. THF) and radical initiators (AIBN vs. V-70) .

Q. How can reactive extraction efficiency for malonic acid be optimized from aqueous streams?

Tributyl phosphate (TBP) in ketone diluents (e.g., methyl isobutyl ketone) achieves >80% extraction efficiency at 1:1 organic/aqueous phase ratios. Equilibrium models (mass action law) correlate distribution coefficients (Kd) with TBP concentration. FT-IR confirms hydrogen bonding between TBP and malonic acid, while NTU (number of theoretical units) calculations guide column design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.